1,1,2,2-Tetrachloroethanol
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Overview
Description
1,1,2,2-Tetrachloroethanol is a colorless, dense, water-insoluble liquid belonging to the family of organic halogen compoundsThis compound is highly toxic and has a strong odor similar to chloroform . It is primarily used in the production of chlorinated solvents such as trichloroethylene and tetrachloroethylene .
Preparation Methods
1,1,2,2-Tetrachloroethanol can be synthesized through several methods:
Addition of Chlorine to Acetylene: This method involves the catalytic addition of chlorine to acetylene, which yields the highest purity of this compound.
Chlorination of 1,2-Dichloroethane: This method involves the chlorination of 1,2-dichloroethane.
Catalytic Chlorination of Ethane: This method involves the catalytic chlorination of ethane.
Direct Oxychlorination/Chlorination of Ethylene: This method involves the direct oxychlorination or chlorination of ethylene.
Chemical Reactions Analysis
1,1,2,2-Tetrachloroethanol undergoes various chemical reactions:
Scientific Research Applications
1,1,2,2-Tetrachloroethanol has several scientific research applications:
Mechanism of Action
1,1,2,2-Tetrachloroethanol can be rapidly and extensively absorbed from oral and inhalation exposure. It is metabolized in the liver, where it undergoes dechlorination to form trichloroethylene and other metabolites . The compound exerts its toxic effects by causing damage to the liver and central nervous system .
Comparison with Similar Compounds
1,1,2,2-Tetrachloroethanol is similar to other chlorinated hydrocarbons such as:
1,1,1,2-Tetrachloroethane: This compound has no commercial application and is less toxic compared to this compound.
Carbon Tetrachloride: This compound is used as a solvent and in the manufacture of refrigerants and propellants.
Trichloroethylene: This compound is used as an industrial solvent and in the production of other chemicals.
This compound is unique due to its high toxicity and its use in the production of chlorinated solvents .
Properties
IUPAC Name |
1,1,2,2-tetrachloroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O/c3-1(4)2(5,6)7/h1,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQINPQOSBLVJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)(Cl)Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934530-59-2 |
Source
|
Record name | 1,1,2,2-Tetrachloroethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1934530592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,2-TETRACHLOROETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313JC1S1FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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